molecular formula C8H8BN3O2 B13990877 [3-(Triazol-2-yl)phenyl]boronic acid

[3-(Triazol-2-yl)phenyl]boronic acid

Cat. No.: B13990877
M. Wt: 188.98 g/mol
InChI Key: SLLYLKICDPPOPC-UHFFFAOYSA-N
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Description

[3-(Triazol-2-yl)phenyl]boronic acid is a boronic acid derivative that contains a triazole ring attached to a phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique electronic properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated triazole derivative .

Industrial Production Methods

Industrial production methods for [3-(Triazol-2-yl)phenyl]boronic acid would likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(Triazol-2-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

Chemistry

In chemistry, [3-(Triazol-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used as a probe for studying enzyme activity and protein interactions. The triazole ring’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine

The triazole ring is a common motif in many drugs, and the boronic acid group can enhance the compound’s binding affinity to biological targets .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-(Triazol-2-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    [3-(Triazol-2-yl)phenyl]boronic acid: Contains a triazole ring and a boronic acid group.

    [4-(Triazol-2-yl)phenyl]boronic acid: Similar structure but with the triazole ring attached at the 4-position of the phenyl group.

    [3-(Imidazol-2-yl)phenyl]boronic acid: Contains an imidazole ring instead of a triazole ring.

Uniqueness

The unique combination of the triazole ring and boronic acid group in this compound imparts distinct electronic and chemical properties. This makes it particularly valuable in applications where both functionalities are required, such as in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

[3-(triazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6,13-14H

InChI Key

SLLYLKICDPPOPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2N=CC=N2)(O)O

Origin of Product

United States

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